3-Bromo-2-hydrazinylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-2-hydrazinylpyridine is an organic compound characterized by its molecular formula and a molecular weight of approximately 188.0252 g/mol. It features a bromine atom attached to the pyridine ring at the 3-position and a hydrazinyl group at the 2-position. This compound is notable for its versatility in chemical synthesis, serving as a crucial building block in the development of pharmaceuticals, agrochemicals, and various organic materials. Its unique structure imparts specific reactivity, making it valuable for creating complex organic molecules through various synthetic methodologies .

Currently, there is no scientific literature available on the mechanism of action of 3-Bromo-2-hydrazinylpyridine.

Due to the absence of specific research on 3-Bromo-2-hydrazinylpyridine, detailed safety information is unavailable. However, as a general precaution, any halogenated organic compound like this should be handled with care due to potential toxicity. The hydrazinyl group can also be a source of irritation and may have mutagenic properties, so standard laboratory safety practices for handling potentially hazardous chemicals should be followed [].

Currently Available Information:

- The compound may be relatively new and not yet extensively studied.

- Research on the compound may not have been published in freely available scientific journals.

- The research may be commercially sensitive and not publicly disclosed.

Potential Research Applications:

Based on the structure of 3-Bromo-2-hydrazinylpyridine, some potential research applications can be hypothesized:

- Organic building block: The molecule contains a pyridine ring, a common scaffold in many biologically active molecules and pharmaceuticals . The bromo and hydrazinyl groups can serve as attachment points for further functionalization, allowing researchers to create new molecules with potential biological activity.

- Material science applications: Pyridine derivatives can be used in the development of new materials such as ligands for metal complexes or components in organic electronics . The presence of the bromo group could allow for further tailoring of these properties.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under appropriate conditions.

- Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones.

- Metalation Reactions: This compound can undergo metalation with strong bases or metal reagents, leading to organometallic derivatives .

The synthesis of 3-Bromo-2-hydrazinylpyridine typically involves the reaction of 3-bromo-2-chloropyridine with hydrazine. A common method includes:

- Dissolving 8.56 g (45 mmol) of 3-bromo-2-chloropyridine in 40 mL of pyridine.

- Adding anhydrous hydrazine (4.0 g, 125 mmol) to the solution under stirring conditions.

- Allowing the reaction to proceed until completion, followed by purification of the desired product.

3-Bromo-2-hydrazinylpyridine has several applications:

- Pharmaceutical Development: It serves as an intermediate in synthesizing various bioactive compounds.

- Agrochemicals: The compound can be utilized in developing pesticides and herbicides.

- Material Science: Its unique properties make it suitable for creating new materials with tailored functionalities .

Interaction studies involving 3-Bromo-2-hydrazinylpyridine focus on its reactivity with other chemical entities. These studies often explore how the compound interacts with nucleophiles and electrophiles during synthetic processes, contributing to its utility in forming larger molecular structures. The presence of the hydrazine moiety allows for diverse interactions, including forming amide bonds and other linkages essential for constructing complex organic frameworks .

Several compounds share structural similarities with 3-Bromo-2-hydrazinylpyridine, including:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-Bromo-2-chloropyridine | C5H4BrClN | Contains chlorine instead of a hydrazinyl group |

| 4-Bromo-2-hydrazinylpyridine | C5H6BrN3 | Similar structure but differs in bromine position |

| 2-Bromopyridine | C5H4BrN | Lacks the hydrazinyl functionality |

| 3-Hydrazinylpyridine | C5H6N4 | Contains two hydrazine groups |

Uniqueness

The uniqueness of 3-Bromo-2-hydrazinylpyridine lies in its specific combination of a bromine atom and a hydrazinyl group on the pyridine ring, which enhances its reactivity compared to similar compounds. This structural arrangement allows it to participate in a broader range of

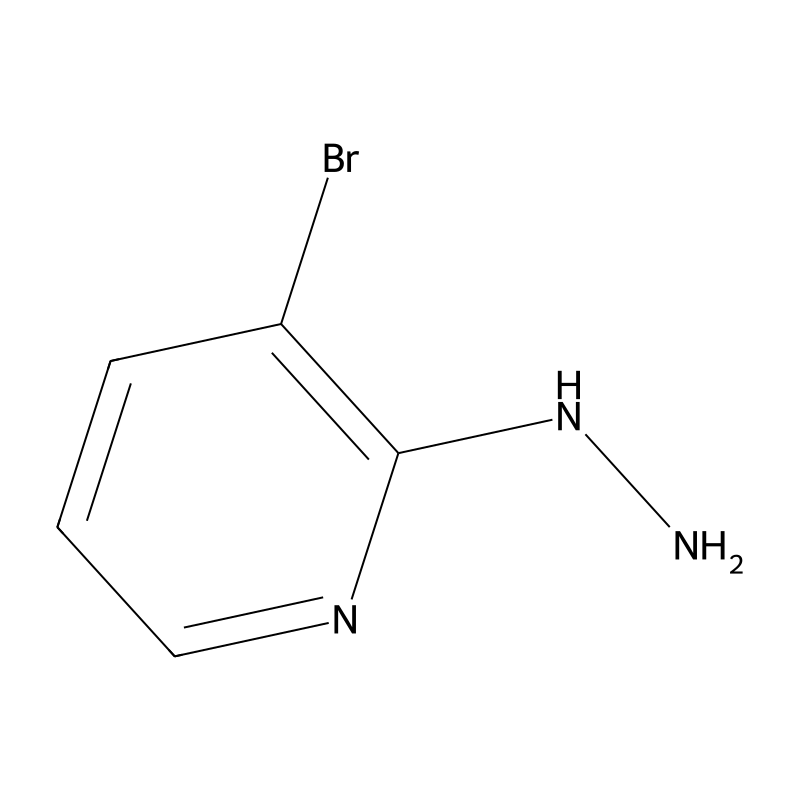

The IUPAC name for this compound is (3-bromopyridin-2-yl)hydrazine. Its molecular formula is C₅H₆BrN₃, with a molecular weight of 188.03 g/mol. The structural formula features a pyridine ring substituted with a bromine atom at position 3 and a hydrazine group (-NH-NH₂) at position 2 (Figure 1).

Figure 1: Structural formula of 3-bromo-2-hydrazinylpyridine

$$ \text{C}5\text{H}6\text{BrN}_3 $$

Molecular Weight and CAS Number

Synonyms and Alternative Designations

Common synonyms include:

Physical State and Appearance

The compound typically exists as a white to light brown crystalline solid. It is hygroscopic and requires storage under inert conditions at temperatures below -20°C to prevent decomposition.

Systematic Name and International Union of Pure and Applied Chemistry Designation

3-Bromo-2-hydrazinylpyridine, systematically named (3-bromopyridin-2-yl)hydrazine under International Union of Pure and Applied Chemistry nomenclature conventions, represents a heterocyclic organic compound with the molecular formula C₅H₆BrN₃ [1] [2]. The compound is identified by Chemical Abstracts Service Registry Number 54231-41-3 [1] [3] [4] and possesses a molecular weight of 188.028 grams per mole [1] [3].

The systematic nomenclature reflects the structural arrangement where the pyridine ring serves as the parent heterocycle, with bromine substitution at the third position and hydrazine attachment at the second position [2] [3]. This naming convention follows International Union of Pure and Applied Chemistry guidelines for substituted pyridine derivatives, emphasizing the positional descriptors and functional group priorities [2].

Molecular Identifiers and Structural Descriptors

The compound exhibits distinctive molecular identifiers that facilitate its unambiguous identification in chemical databases. The International Chemical Identifier representation is InChI=1S/C5H6BrN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) [2] [3], while the International Chemical Identifier Key appears as DUQSXMSCIRLMCP-UHFFFAOYSA-N [2] [3]. The Simplified Molecular Input Line Entry System notation is recorded as NNC1=NC=CC=C1Br [3], providing a linear representation of the molecular structure.

The MDL number MFCD00490113 [1] [3] serves as an additional identifier within the MDL Information Systems database, ensuring consistent reference across various chemical information platforms. These molecular descriptors collectively enable precise identification and differentiation from related compounds within the brominated pyridine hydrazine family [3].

Alternative Names and Synonyms

The compound is recognized by several alternative names in scientific literature, including 3-bromo-2-hydrazinopyridine [4], (3-bromo-pyridin-2-yl)-hydrazine [5], and 3-bromopyridin-2-yl hydrazine [2]. These synonymous designations reflect variations in nomenclature conventions and formatting preferences across different chemical databases and research publications [3] [4].

Chemical Classification

Heterocyclic Compound Classification

3-Bromo-2-hydrazinylpyridine belongs to the fundamental class of heterocyclic compounds, specifically the pyridine derivatives family [6] . Pyridine derivatives constitute one of the most important and extensively studied families of six-membered nitrogen-containing heterocycles [6]. The pyridine ring system serves as the core structural framework, characterized by aromatic stability and distinctive electronic properties [8] [9].

Within the broader heterocyclic classification, the compound represents a substituted pyridine where the aromatic ring contains nitrogen as the heteroatom [8] [9]. This classification places it among the diazines and azines, which are fundamental nitrogen heterocycles exhibiting significant biological and chemical importance [9]. The compound's membership in this class confers characteristic properties including aromaticity, electron deficiency, and susceptibility to nucleophilic attack [8].

Functional Group Classification

The compound exhibits dual functional group characteristics, incorporating both halogen and hydrazine functionalities. The bromine substituent at position 3 classifies it as an organohalide, specifically a brominated aromatic compound [10]. This halogen substitution introduces electron-withdrawing characteristics that significantly influence the compound's reactivity profile and electronic distribution [11].

The hydrazine group (-NH-NH₂) at position 2 places the compound within the hydrazine derivatives classification [12] [13]. Hydrazine-containing compounds represent a significant class of nitrogen-rich molecules with diverse applications in synthetic chemistry, pharmaceutical development, and materials science [12] [14]. The presence of the hydrazine functional group confers nucleophilic character and hydrogen-bonding capability to the molecule [11] [14].

Pharmaceutical and Synthetic Intermediate Classification

3-Bromo-2-hydrazinylpyridine is classified as a pharmaceutical intermediate and synthetic building block [15]. The compound serves as a versatile precursor in the synthesis of various heterocyclic compounds, particularly in the development of biologically active molecules [15] [12]. Its classification as a medical intermediate reflects its utility in pharmaceutical manufacturing processes [15].

The compound falls under the category of fine chemicals and specialty materials [16] [5], indicating its role as a high-value intermediate in complex synthetic transformations. This classification emphasizes its importance in advanced organic synthesis and drug discovery applications [16] [5].

Structural Classification Data

The following table presents comprehensive structural and classification data for 3-Bromo-2-hydrazinylpyridine:

| Property | Value | Classification Category |

|---|---|---|

| Molecular Formula | C₅H₆BrN₃ | Heterocyclic Organohalide |

| Molecular Weight | 188.028 g/mol | Small Molecule |

| Chemical Abstracts Service Number | 54231-41-3 | Unique Chemical Identifier |

| International Union of Pure and Applied Chemistry Name | (3-bromopyridin-2-yl)hydrazine | Systematic Nomenclature |

| Functional Groups | Bromine, Hydrazine | Halogenated Hydrazine Derivative |

| Ring System | Pyridine | Six-membered Nitrogen Heterocycle |

| Aromaticity | Aromatic | Electron-deficient Aromatic System |

| Pharmaceutical Classification | Medical Intermediate | Synthetic Building Block |

| Hazard Classification | Class 6.1 | Toxic Substance |

This classification framework positions 3-Bromo-2-hydrazinylpyridine as a significant member of the brominated pyridine hydrazine family, with distinct structural features that contribute to its utility in synthetic chemistry and pharmaceutical applications. The compound's dual functional group nature and heterocyclic framework make it a valuable intermediate for the synthesis of complex molecular architectures [11] [12] [14].

Comparative Classification Within Pyridine Derivatives

Within the broader pyridine derivative classification, 3-Bromo-2-hydrazinylpyridine represents a specific substitution pattern that distinguishes it from other members of this chemical family. Related compounds include 5-bromo-2-hydrazinylpyridine (Chemical Abstracts Service 77992-44-0) [16] [10] and 2-hydrazinylpyridine (Chemical Abstracts Service 4930-98-7) [17], each exhibiting different substitution patterns and corresponding variations in chemical properties [10] [17].

Pyridine Core Structure

The fundamental structural unit of 3-Bromo-2-hydrazinylpyridine consists of a six-membered aromatic pyridine ring containing one nitrogen atom at position 1 [1] [2]. This heterocyclic system maintains the characteristic aromatic properties of pyridine, with a total of six π-electrons delocalized across the ring structure [3]. The pyridine ring adopts a planar conformation that is essential for maintaining optimal orbital overlap and aromatic stabilization [3].

The nitrogen atom in the pyridine ring is sp²-hybridized, with its lone pair of electrons occupying an orbital that lies in the plane of the ring and does not participate in the aromatic π-electron system [3]. This configuration allows the nitrogen to function as a Lewis base while preserving the aromatic character of the ring.

Substitution Pattern and Positioning

The compound features a 1,2-disubstituted pyridine arrangement, with the hydrazinyl group (-NH-NH₂) attached at position 2 and the bromine atom at position 3 of the pyridine ring [1] [2]. This specific substitution pattern creates a unique electronic environment that significantly influences the molecule's reactivity and properties.

The positioning of these substituents results in a vicinal relationship between the hydrazinyl and bromo groups, which facilitates intramolecular interactions and affects the overall molecular conformation. The proximity of these functional groups also influences the electronic distribution within the aromatic system through both inductive and resonance effects.

Geometric Parameters and Bond Characteristics

Bond Lengths and Angles

The molecular geometry of 3-Bromo-2-hydrazinylpyridine is characterized by typical aromatic bond lengths within the pyridine ring, with carbon-carbon bonds averaging approximately 1.39-1.43 Å and carbon-nitrogen bonds measuring around 1.34-1.35 Å [4]. The carbon-bromine bond length is approximately 1.89 Å, consistent with typical aromatic carbon-halogen bonds [5].

The hydrazinyl group exhibits a nitrogen-nitrogen bond length of approximately 1.44 Å, which is characteristic of single N-N bonds [4]. The spatial arrangement of the hydrazino group demonstrates moderate conformational flexibility, with torsion angles that can vary depending on intermolecular interactions and crystal packing forces [6] [4].

Planarity and Molecular Conformation

The compound maintains an essentially planar structure throughout the pyridine ring system, with minimal deviation from planarity observed for the heavy atoms [6] [4]. Crystallographic studies of related compounds indicate that the greatest deviations from the average molecular plane are typically found for nitrogen atoms, with values ranging from 0.073 to 0.081 Å [6] [4].

The hydrazinyl group adopts a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions. The spatial arrangement of the hydrazino substituent corresponds to a low-energy conformation that has been calculated for similar acyl hydrazides [4].

Electronic Structure and Hybridization

Aromatic Character and π-Electron System

The pyridine ring maintains its aromatic character with six π-electrons delocalized across the six-membered ring [3]. The aromatic system satisfies Hückel's rule (4n+2 π-electrons, where n=1), ensuring thermodynamic stability and characteristic aromatic properties [3]. The presence of the nitrogen heteroatom introduces electron deficiency into the ring compared to benzene, making the pyridine ring electron-poor and susceptible to nucleophilic attack.

Hybridization States

The carbon atoms in the pyridine ring are sp²-hybridized, forming planar trigonal geometries that facilitate optimal π-orbital overlap [3]. The ring nitrogen atom is also sp²-hybridized, with one sp² orbital containing the lone pair that lies in the molecular plane [3]. The hydrazinyl nitrogen atoms exhibit different hybridization states, with the nitrogen directly attached to the ring being approximately sp²-hybridized and the terminal nitrogen showing more sp³ character [4].

Functional Group Characteristics

Hydrazinyl Group Properties

The hydrazinyl substituent (-NH-NH₂) represents a highly reactive functional group that significantly influences the compound's chemical behavior [2] [7]. This group contains three hydrogen bond donors and functions as a nucleophilic center due to the presence of multiple nitrogen lone pairs [2]. The hydrazinyl group exhibits considerable flexibility in its orientation relative to the pyridine ring, allowing for various conformational arrangements [4].

The electron-donating nature of the hydrazinyl group through resonance contributes to increased electron density at the ortho and para positions of the pyridine ring. This electronic effect partially counteracts the electron-withdrawing influence of the pyridine nitrogen and the bromine substituent.

Bromine Substituent Effects

The bromine atom at position 3 functions as an electron-withdrawing group through both inductive and resonance effects [5]. The large bromine atom introduces significant steric bulk that can influence molecular packing and intermolecular interactions [6]. The C-Br bond exhibits partial ionic character due to the electronegativity difference between carbon and bromine, contributing to the overall dipole moment of the molecule.

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding Networks

The presence of multiple nitrogen atoms and NH groups enables extensive hydrogen bonding capabilities [6] [4]. Crystallographic studies of related compounds reveal complex hydrogen bonding patterns involving both conventional N-H···N interactions and bifurcated hydrogen bonds [6] [4]. These interactions form infinite chains in the crystal structure and contribute significantly to the overall stability of the solid-state arrangement [4].

The hydrogen bonding network features various motifs, including R₂²(7) rings formed by nearly coplanar molecules, representing the shortest intermolecular heteroatom contacts in the crystal [4]. The extensive hydrogen bonding involves all nitrogen atoms in both hydrazine groups and pyridine rings, creating a three-dimensional network of interactions [4].

Halogen Bonding and π-π Interactions

The bromine substituent can participate in halogen bonding interactions with electron-rich centers in neighboring molecules [6] [4]. Short intermolecular Br···Br contacts have been observed in crystal structures of related compounds, satisfying the geometric criteria for halogen bonds [6] [4]. Additionally, the aromatic pyridine rings can engage in π-π stacking interactions, contributing to the overall crystal packing stability [6] [4].

Structural Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆BrN₃ |

| Molecular Weight | 188.03 g/mol |

| CAS Number | 54231-41-3 |

| IUPAC Name | 3-bromo-2-hydrazineylpyridine |

| SMILES | NNC1=NC=CC=C1Br |

| InChI Key | DUQSXMSCIRLMCP-UHFFFAOYSA-N |

| Density (Predicted) | 1.82±0.1 g/cm³ |

| Boiling Point (Predicted) | 265.9±50.0 °C |

| Structural Feature | Description |

|---|---|

| Ring System | Six-membered pyridine ring |

| Substitution Pattern | 1,2-disubstituted pyridine |

| Aromatic Electrons | 6 π-electrons |

| Planarity | Essentially planar aromatic system |

| Hydrogen Bond Donors | 3 (NH groups) |

| Hydrogen Bond Acceptors | 3 (N atoms) |

| Rotatable Bonds | 1 |